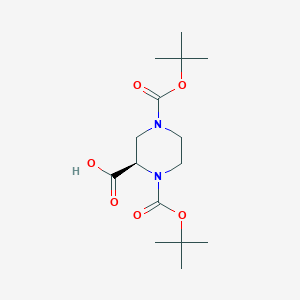

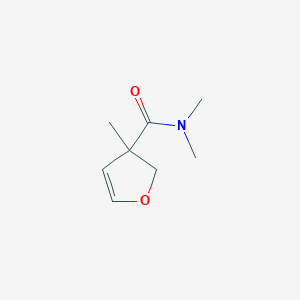

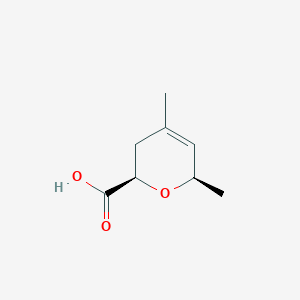

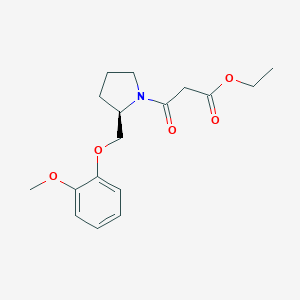

![molecular formula C10H11NO3 B065556 1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-乙酮 CAS No. 164526-13-0](/img/structure/B65556.png)

1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves multiple steps, including cyclization, aminocarbonylation, and palladium-catalyzed reactions. A notable method includes the tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to 2,3-dihydrobenzo[1,4]dioxine derivatives through the presence of catalytic amounts of PdI2 in conjunction with an excess of KI (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. These studies help in understanding the conformation, stereochemistry, and electronic structure of such compounds. For instance, X-ray diffraction analysis has been used to establish the configuration around double bonds and the stereoselectivity of the reactions leading to these compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone derivatives involves a variety of reactions, such as photochemical transformations, which lead to a range of products depending on the reaction conditions and the presence of specific functional groups. These transformations are crucial for synthesizing novel compounds with potential biological or material applications. For example, photochemical studies have shown how specific derivatives can undergo Norrish type I cleavage and photoreduction, leading to diverse photoproducts (Castellan et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in determining the applications and processing of these compounds. The determination of these properties is essential for designing materials with desired characteristics. Studies often use techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal stability and phase transitions of these compounds.

Chemical Properties Analysis

The chemical properties of 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone derivatives, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox behavior, are pivotal for their functionality in various chemical reactions and applications. For instance, the electrochemical properties and redox behavior can be explored through cyclic voltammetry to understand the electron transfer processes involved in their chemical reactions (Bayen et al., 2007).

科学研究应用

保护和治疗作用

- 牛磺酸的结构与 1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-乙酮相似,具有细胞保护特性,包括抗氧化、抗凋亡、膜稳定化、渗透调节和神经传递。它对糖尿病及其并发症的实验和人体模型中氧化应激诱导的病理表现出保护和治疗作用 (Sirdah, 2015)。

抗菌和抗结核特性

- 苯并噻嗪酮在结构上与 1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-乙酮相关,已显示出显着的抗结核活性,这由它们对来自四个欧洲医院的结核分枝杆菌临床分离株的均匀敏感性所证明 (Pasca 等人,2010)。

生物活性特性和药理活性

- 结构相关的 7-甲基朱古龙是一种具有生物活性的萘醌,具有多种药理活性,如抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。这些特性突出了结构相关化合物在各种治疗应用中的潜力 (Mbaveng & Kuete, 2014)。

在有机化学和催化中的作用

- 与 1-(7-氨基-2,3-二氢-苯并[1,4]二氧杂环-6-基)-乙酮具有相似功能的化合物,如 L-脯氨酸,在有机化学中充当多功能有机催化剂,催化不对称合成和各种重要的反应,强调了此类化合物在化学过程中的催化和合成效用 (Thorat 等人,2022)。

属性

IUPAC Name |

1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNHYCZHYHZGMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1N)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385391 |

Source

|

| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone | |

CAS RN |

164526-13-0 |

Source

|

| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

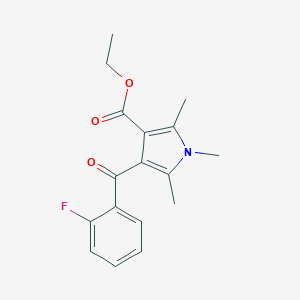

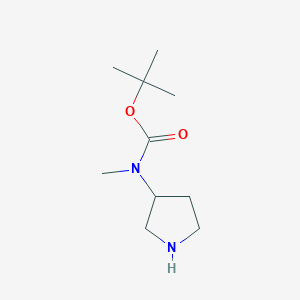

![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)